N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19-11-8-14-12-15(9-10-17(14)20-19)21-25(23,24)18-7-3-5-13-4-1-2-6-16(13)18/h1-7,9-10,12,21H,8,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCSJQUMNZZYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Sulfonamide Formation: The quinoline derivative is then reacted with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
The reaction conditions often include:
Solvent: Common solvents include dichloromethane or acetonitrile.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases like triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Antitumor Activity
Several studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of tetrahydroquinoline have been synthesized and evaluated for their in vitro antitumor activity. Notably, certain compounds demonstrated lower IC50 values than Doxorubicin, a standard chemotherapeutic agent.
| Compound | IC50 (µg/mL) | Comparison with Doxorubicin |
|---|---|---|
| 32 | 2.5 | More potent |
| 25 | 3 | More potent |
| Doxorubicin | 37.5 | Reference |
These findings suggest that N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide and its derivatives could serve as promising candidates for cancer treatment .
Antiproliferative Properties
The compound has also shown significant antiproliferative effects against various cancer cell lines. For example, one study reported that a derivative exhibited an IC50 value of 0.6 µM against nasopharyngeal carcinoma (NPC-TW01) cells. This compound was noted for its ability to alter cell cycle distribution, leading to an accumulation of cells in the S phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NPC-TW01 | 0.6 | Inhibits proliferation |
| Jurkat (leukemia) | 0.57 | Alters cell cycle |
| Molt-4 (leukemia) | 0.24 | Alters cell cycle |
These results indicate the compound's potential as a therapeutic agent in treating hematological malignancies .
Antibacterial Activity
Research has also explored the antibacterial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including Escherichia coli. The minimum inhibitory concentration (MIC) values for several derivatives were assessed, revealing promising antibacterial activity.
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 50 | E. coli |
| Compound B | 25 | Staphylococcus aureus |
This activity suggests that the compound could be developed into a novel antibacterial agent .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects has been a subject of investigation. Studies indicate that it may activate specific pathways related to apoptosis and cell cycle regulation in cancer cells .
Mechanism of Action
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound shares a similar quinoline structure but differs in the substituent groups attached to the quinoline ring.
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: Similar in structure but with a benzene sulfonamide group instead of a naphthalene sulfonamide group.
Uniqueness
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is unique due to the presence of both a quinoline ring and a naphthalene sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of a tetrahydroquinoline moiety and a naphthalene sulfonamide group. The molecular formula is with a molecular weight of 352.4 g/mol. This structural configuration is significant for its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₃S |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 922059-51-6 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Research indicates that it may modulate several biochemical pathways involved in disease processes:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to cancer proliferation and inflammation.
- Receptor Interaction : It may interact with receptors involved in pain and inflammatory responses, potentially leading to analgesic effects.
Therapeutic Applications
Due to its diverse biological activities, this compound has been investigated for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .
- Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study reported that derivatives of this compound demonstrated potent inhibition against mushroom tyrosinase with IC50 values comparable to established inhibitors like kojic acid .
- Animal Models : In vivo studies have indicated that certain analogs exhibit significant anti-inflammatory properties in rat models of arthritis, showcasing lower gastrointestinal toxicity compared to traditional NSAIDs .
- Cytotoxicity Assessments : Research comparing the cytotoxic effects of this compound with other known anticancer agents revealed promising results, suggesting potential for further development as an anticancer drug .
Q & A
Q. What are common synthetic routes for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide and related derivatives?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:
- Nitro Reduction : Hydrogenation with Pd/C under H₂ in ethanol reduces nitro groups to amines (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one → 6-amino derivative) .
- Coupling Reactions : Amine intermediates react with sulfonating agents (e.g., naphthalene-1-sulfonyl chloride) to form sulfonamide linkages.
- Purification : Flash chromatography (e.g., Biotage systems) or recrystallization ensures purity .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Characterization employs:
- Spectroscopy : NMR (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight .
- Chromatography : HPLC or TLC monitors reaction progress and purity.
- Elemental Analysis : Validates stoichiometry .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Storage : Keep in tightly sealed containers in dry, ventilated areas. Avoid exposure to moisture or heat .
- Toxicity Screening : Follow protocols from naphthalene derivative toxicology studies, including inhalation/oral exposure assessments in mammalian models (e.g., hepatic/renal toxicity evaluations) .
- PPE : Use gloves, lab coats, and eye protection. No occupational exposure limits are established, but caution is advised .
Advanced Research Questions
Q. How can X-ray crystallography resolve the structural conformation of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction.
- Refinement : Employ SHELX software (e.g., SHELXL for small-molecule refinement) to analyze diffraction data. SHELX handles twinned data and high-resolution structures effectively .
- Validation : Compare bond lengths/angles with similar sulfonamide-copper complexes (e.g., ternary Cu(II) complexes with distorted square planar geometries) .
Q. What biochemical targets or interactions are associated with this sulfonamide derivative?
- Methodological Answer :
- Clathrin Inhibition : Structural analogs like Pitstop® 2 (N-[5-(4-bromobenzylidene)-4-oxo-1,3-thiazol-2-yl]naphthalene-1-sulfonamide) inhibit clathrin-mediated endocytosis. Use fluorescence assays to monitor cellular uptake, noting Pitstop® 2’s green-channel fluorescence interference .
- Metal Coordination : Study interactions with metal ions (e.g., Cu²⁺) via UV-Vis spectroscopy and cyclic voltammetry. For example, ternary Cu(II) complexes exhibit distinct absorption bands at ~450 nm .
Q. Can electrochemical methods functionalize or modify this compound?
- Methodological Answer :
- Electrochemical Oxidation : Apply conditions from aromatic C-H imidation studies. For example, use N-(methylsulfonyl)sulfonamide derivatives in acetonitrile/electrolyte systems to achieve dehydrogenative cross-coupling with naphthalene .
- Product Analysis : Characterize via HPLC-MS and compare with known arylimine derivatives (e.g., 66–74% yields for naphthalene-sulfonamide products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
